2-(2-Bromo-4-hydroxyphenyl)acetic acid
Overview
Description
2-(2-Bromo-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the second position and a hydroxyl group at the fourth position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through its bromine and hydroxyl functional groups, which can form bonds with proteins and other biological molecules .
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways .
Pharmacokinetics
The compound’s predicted density is 1757±006 g/cm3 and its boiling point is 3946±270 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been known to exert various biological effects, such as antimicrobial activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Bromo-4-hydroxyphenyl)acetic acid. For instance, the compound should be stored under 2-8°C in a nitrogen environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxyphenylacetic acid. The reaction typically proceeds as follows:
Bromination: 4-Hydroxyphenylacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the ortho position relative to the hydroxyl group.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale bromination reactions would be conducted in industrial reactors with efficient mixing and temperature control. The purification steps would involve industrial-scale crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of 2-(2-Bromo-4-oxophenyl)acetic acid.
Reduction: Formation of 2-(2-Bromo-4-hydroxyphenyl)ethanol.
Scientific Research Applications
2-(2-Bromo-4-hydroxyphenyl)acetic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
2-Bromo-4-hydroxybenzoic acid: Contains a carboxyl group directly attached to the benzene ring, leading to different reactivity and applications.
2-Bromo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid, affecting its chemical behavior and applications.
Uniqueness
2-(2-Bromo-4-hydroxyphenyl)acetic acid is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Biological Activity
2-(2-Bromo-4-hydroxyphenyl)acetic acid, also known by its CAS number 88491-44-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, antibacterial, and antifungal activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a bromine atom and a hydroxyl group on the aromatic ring, which may contribute to its biological activity. Its molecular formula is C9H8BrO3. The presence of these functional groups suggests potential interactions with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study conducted on various derivatives of bromophenols demonstrated that compounds similar to this one could ameliorate oxidative damage in HaCaT keratinocytes induced by hydrogen peroxide (H₂O₂). These compounds increased the expression of antioxidant proteins such as TrxR1 and HO-1 while not affecting Nrf2 expression, indicating a specific pathway for their antioxidant effects .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against leukemia K562 cells. The compound was found to inhibit cell viability and induce apoptosis without affecting cell cycle distribution. This suggests that the compound may be a candidate for further investigation in cancer therapeutics .
Antibacterial and Antifungal Activity
Preliminary studies have shown that derivatives of this compound possess antibacterial and antifungal properties. For instance, compounds with similar structural features were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM. The presence of the hydroxyl group significantly enhanced the inhibitory action against these pathogens .
Additionally, antifungal activity was noted against Candida albicans, with MIC values indicating moderate efficacy. These findings suggest that the compound could be explored as a potential antimicrobial agent .
Case Studies and Research Findings
- Oxidative Stress Model : In a controlled study using HaCaT cells treated with H₂O₂, the application of bromophenol derivatives resulted in reduced intracellular reactive oxygen species (ROS) levels and improved cell viability post-treatment .
- Leukemia Cell Line : The cytotoxic effects observed in K562 cells were attributed to apoptosis induction rather than necrosis, highlighting the compound's selective action against cancer cells .
- Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications on the phenolic structure could lead to enhanced antibacterial properties, particularly when electron-donating groups were present .
Data Summary
Properties
IUPAC Name |
2-(2-bromo-4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIKUAMKHXANMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641076 | |
Record name | (2-Bromo-4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88491-44-5 | |
Record name | (2-Bromo-4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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